4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of cyclopropylamine with 1-propyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as chloroform, ethyl acetate, and methanol, with the reaction being carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and as a catalyst in certain reactions .
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide
- 4-Amino-2-methyl-5-propyl-pyrazole-3-carboxamide
- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide
Uniqueness
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the cyclopropyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar pyrazole derivatives .
Properties
IUPAC Name |
4-amino-N-cyclopropyl-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-5-14-9(8(11)6-12-14)10(15)13-7-3-4-7/h6-7H,2-5,11H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXHBGCQFSDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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